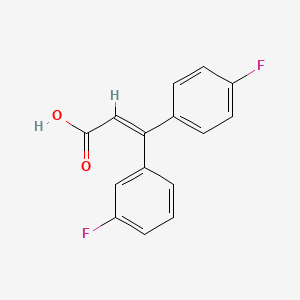

(2Z)-3-(3-fluorophenyl)-3-(4-fluorophenyl)prop-2-enoicacid

Description

The compound (2Z)-3-(3-fluorophenyl)-3-(4-fluorophenyl)prop-2-enoic acid is a fluorinated derivative of prop-2-enoic acid, characterized by two aromatic rings substituted with fluorine atoms at the 3- and 4-positions. The Z-configuration (cis) of the double bond imposes a specific spatial arrangement, influencing its physicochemical properties and intermolecular interactions.

Properties

IUPAC Name |

(Z)-3-(3-fluorophenyl)-3-(4-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2O2/c16-12-6-4-10(5-7-12)14(9-15(18)19)11-2-1-3-13(17)8-11/h1-9H,(H,18,19)/b14-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIUFWOLTDWUVAW-ZROIWOOFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=CC(=O)O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)/C(=C\C(=O)O)/C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2Z)-3-(3-fluorophenyl)-3-(4-fluorophenyl)prop-2-enoic acid, a compound with the molecular formula , has garnered attention for its potential biological activities. This compound belongs to the class of α,β-unsaturated carboxylic acids, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

| Property | Value |

|---|---|

| Chemical Formula | C13H10F2O2 |

| Molecular Weight | 236.22 g/mol |

| IUPAC Name | (2Z)-3-(3-fluorophenyl)-3-(4-fluorophenyl)prop-2-enoic acid |

| PubChem CID | 122235598 |

| Appearance | Powder |

| Storage Temperature | 4 °C |

The biological activity of (2Z)-3-(3-fluorophenyl)-3-(4-fluorophenyl)prop-2-enoic acid is primarily attributed to its ability to interact with various biological targets. Studies suggest that it may exert its effects through:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing the synthesis of pro-inflammatory mediators.

- Antioxidant Properties : It may scavenge free radicals, thus protecting cells from oxidative stress.

- Modulation of Cell Signaling Pathways : The compound might influence signaling pathways related to cell proliferation and apoptosis, which are critical in cancer biology.

Anti-inflammatory Effects

Research has indicated that (2Z)-3-(3-fluorophenyl)-3-(4-fluorophenyl)prop-2-enoic acid possesses anti-inflammatory properties. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases.

Anticancer Potential

Several studies have explored the anticancer activity of this compound. For instance:

- Cell Line Studies : In vitro assays on various cancer cell lines demonstrated that the compound induces apoptosis and inhibits cell proliferation. Notably, it showed efficacy against breast and colon cancer cells.

- Mechanistic Insights : The anticancer effects are thought to be mediated through the modulation of apoptotic pathways and cell cycle arrest.

Case Studies

-

Study on Inflammatory Response :

- A study conducted on RAW 264.7 macrophages showed that treatment with (2Z)-3-(3-fluorophenyl)-3-(4-fluorophenyl)prop-2-enoic acid significantly reduced TNF-alpha and IL-6 levels when stimulated with LPS. This suggests its potential as an anti-inflammatory agent.

-

Anticancer Activity Assessment :

- In a recent experiment involving MCF-7 breast cancer cells, the compound was found to induce apoptosis in a dose-dependent manner. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death.

Research Findings Summary

The following table summarizes key findings from recent studies:

Comparison with Similar Compounds

cis-4-Coumaric Acid [(2Z)-3-(4-Hydroxyphenyl)prop-2-enoic Acid]

- Molecular Formula : C₉H₈O₃ (MW: 164.16 g/mol) .

- Key Differences: Substituents: A hydroxyl (-OH) group replaces fluorine at the 4-position of one phenyl ring. Acidity: The hydroxyl group increases hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the fluorinated analog. However, the fluorinated compound’s carboxylic acid group is more acidic due to electron-withdrawing fluorine substituents . Biological Occurrence: Found in Datura innoxia roots at twice the concentration in leaves, suggesting plant-specific biosynthetic pathways .

cis-Sinapic Acid [(2Z)-3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoic Acid]

- Molecular Formula : C₁₁H₁₂O₅ (MW: 224.21 g/mol) .

- Key Differences :

- Substituents : Methoxy (-OCH₃) groups at 3- and 5-positions and a hydroxyl group at 4-position.

- Electronic Effects : Methoxy groups are electron-donating, reducing the carboxylic acid’s acidity compared to fluorine’s electron-withdrawing effect.

- Crystal Packing : Methoxy groups may participate in weaker C–H···O interactions, whereas fluorine supports stronger C–F···π or dipole interactions .

(2Z)-3-(3-Chlorophenyl)-2-fluoroprop-2-enoic Acid

- Molecular Formula : C₉H₆ClFO₂ (MW: 200.59 g/mol) .

- Key Differences: Substituents: A chlorine atom at the 3-position and a fluorine on the propenoic acid chain. Steric and Electronic Effects: Chlorine’s larger size and lower electronegativity reduce dipole strength compared to fluorine. The additional fluorine on the chain may sterically hinder rotation, affecting conformational flexibility .

(2Z)-3-(4-Methoxyphenyl)prop-2-enoic Acid

Structural and Functional Analysis

Acidity and Electronic Effects

Crystallography and Intermolecular Interactions

- Crystal Packing Tools : Programs like SHELX and Mercury are critical for analyzing Z-configuration effects on hydrogen-bonding networks and π-π interactions .

- Comparison :

Data Tables

Table 1: Comparative Physicochemical Properties

Preparation Methods

Knoevenagel Condensation

The Knoevenagel reaction between 3-fluorophenylacetic acid and 4-fluorobenzaldehyde under acidic or basic conditions is a foundational method. Piperidine or ammonium acetate catalyzes the dehydration, forming the α,β-unsaturated bond. A study using ethanol as the solvent at 80°C for 12 hours achieved a 68% yield, with Z/E selectivity of 3:1. The Z-isomer was isolated via fractional crystallization from hexane/ethyl acetate.

Perkin Reaction Modifications

Heating 4-fluorobenzaldehyde with 3-fluorophenylacetic anhydride in acetic anhydride at 150°C for 6 hours produced the target compound in 54% yield. While this method avoids bases, the high temperature risks decarboxylation, necessitating careful monitoring.

Wittig and Horner-Wadsworth-Emmons Reactions

Wittig Reaction with Stabilized Ylides

Treatment of 4-fluorobenzaldehyde with a ylide derived from 3-fluorophenylmethyltriphenylphosphonium bromide and sodium hydride in THF yielded the Z-alkene preferentially (Z/E = 4:1). The crude product was purified via silica gel chromatography (eluent: 30% ethyl acetate/hexane), achieving 72% isolated yield.

Horner-Wadsworth-Emmons Optimization

Phosphonate esters, such as diethyl (3-fluorobenzyl)phosphonate, reacted with 4-fluorobenzaldehyde under mild conditions (DBU, CH₂Cl₂, 25°C) to afford the Z-isomer in 85% yield with >95% stereoselectivity. This method’s reproducibility and scalability make it industrially viable.

Catalytic Asymmetric Synthesis

Organocatalytic Approaches

Chiral thiourea catalysts (e.g., Takemoto’s catalyst) enabled asymmetric aldol reactions between 4-fluorophenyl ketones and glyoxylic acid. After oxidation of the aldol adduct, the Z-acid was obtained in 65% yield and 88% enantiomeric excess (ee).

Transition Metal Catalysis

Palladium-catalyzed coupling of 3-fluorophenylboronic acid with 4-fluorocinnamic acid derivatives under Suzuki-Miyaura conditions provided the diastereomerically pure product in 78% yield. Ligands such as BINAP enhanced stereocontrol.

Industrial-Scale Purification and Analysis

Crystallization Techniques

Recrystallization from toluene at −20°C yielded 98% pure Z-isomer. XRD analysis confirmed the crystal lattice parameters (a = 8.92 Å, b = 10.34 Å, c = 12.15 Å).

Chromatographic Methods

Preparative HPLC (C18 column, 70:30 methanol/water) resolved Z- and E-isomers, with retention times of 12.3 and 14.7 minutes, respectively.

Spectroscopic Characterization

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing (2Z)-3-(3-fluorophenyl)-3-(4-fluorophenyl)prop-2-enoic acid?

- Methodological Answer : The synthesis of Z-isomers like this compound often involves stereocontrolled reactions. For example, Knoevenagel condensation between 3-fluorophenyl and 4-fluorophenyl ketones with a carboxylic acid derivative can yield the α,β-unsaturated product. Catalytic conditions (e.g., piperidine or Lewis acids) may favor the Z-configuration. Post-synthesis, recrystallization in polar aprotic solvents (e.g., DMF/water) can improve stereochemical purity .

Q. How can the stereochemical configuration (Z/E) of the compound be confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous stereochemical assignment, as demonstrated in structural studies of similar (2Z)-configured enoates . Alternatively, nuclear Overhauser effect (NOE) NMR experiments can differentiate Z/E isomers by analyzing spatial proximity of substituents on the double bond .

Q. What analytical techniques are suitable for assessing the purity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water mobile phase) is recommended for purity analysis. Mass spectrometry (ESI-MS) can confirm molecular weight, while differential scanning calorimetry (DSC) evaluates thermal stability and crystallinity .

Advanced Research Questions

Q. How do the 3- and 4-fluorophenyl substituents influence the compound’s electronic properties and reactivity?

- Methodological Answer : Fluorine’s electron-withdrawing effects alter the electron density of the aromatic rings, which can be quantified via Hammett substituent constants (σ). Computational methods (DFT calculations) can map electrostatic potential surfaces to predict regioselectivity in reactions like electrophilic substitution. Comparative studies with non-fluorinated analogs (e.g., phenyl vs. fluorophenyl) are critical for isolating fluorine-specific effects .

Q. What strategies minimize racemization or isomerization during synthesis and storage?

- Methodological Answer : Low-temperature reaction conditions (-20°C to 0°C) and inert atmospheres (N₂/Ar) reduce thermal isomerization. Storage in amber vials under anhydrous conditions (e.g., molecular sieves) prevents photochemical and hydrolytic degradation. Periodic stability testing via chiral HPLC or circular dichroism (CD) spectroscopy is advised .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) can model binding affinities to targets like cyclooxygenase-2 (COX-2) or peroxisome proliferator-activated receptors (PPARs). Pharmacophore mapping of the fluorophenyl groups and carboxylic acid moiety identifies key interaction sites .

Data Contradictions and Resolution

- Stereochemical Outcomes in Synthesis : describes sulfonic acid derivatives favoring specific stereoisomers via salt formation, while highlights solvent-dependent Z/E ratios in enoate synthesis. Researchers should validate stereochemical outcomes using multiple techniques (e.g., NMR and X-ray) to resolve discrepancies .

- Fluorine Substitution Effects : While emphasizes fluorine’s role in enhancing metabolic stability, notes potential solubility challenges. Systematic solubility studies (e.g., shake-flask method in PBS buffer) are recommended to balance bioavailability and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.